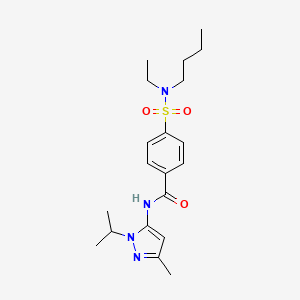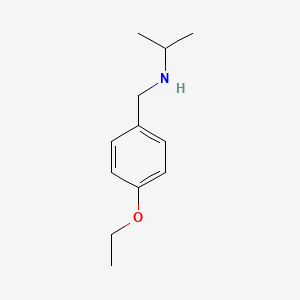![molecular formula C12H12F3N3 B2993108 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline CAS No. 1006466-09-6](/img/structure/B2993108.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline is a synthetic organic compound characterized by the presence of a pyrazole ring and a trifluoromethyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.
-
Attachment of the Pyrazole to Aniline: : The next step involves the alkylation of 2-(trifluoromethyl)aniline with the pyrazole derivative. This can be achieved using a suitable alkylating agent such as formaldehyde or paraformaldehyde in the presence of an acid catalyst like hydrochloric acid.
-
Purification: : The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the nitro group if present or reduce the pyrazole ring under specific conditions using agents like lithium aluminum hydride.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially at the aniline moiety. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological systems selectively.
Mécanisme D'action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-chloroaniline
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-bromoaniline
- N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in the design of new molecules with improved pharmacokinetic and pharmacodynamic profiles.
Propriétés
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-18-8-9(7-17-18)6-16-11-5-3-2-4-10(11)12(13,14)15/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSAQXCMZZYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2993025.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)


![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)
![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)
![2-({2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B2993036.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)



![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)
![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
